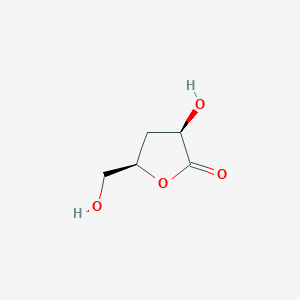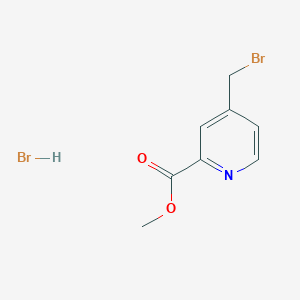
2-(2-fluoro-5-formylphenyl)acetic acid
Vue d'ensemble
Description
2-(2-fluoro-5-formylphenyl)acetic acid is a useful research compound. Its molecular formula is C9H7FO3 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chiral Derivatization
2-Fluoro-2-phenyl acetic acid, a closely related compound, was synthesized through fluorodeamination or fluorodehydroxylation and used as a chiral derivatizing agent. The enantiomers of secondary alcohols can be distinguished, and their enantiomeric excess determined by 19F NMR spectra of the corresponding esters (Hamman et al., 1987).
Fluorographic Detection in Biochemical Research
Acetic acid was used as a solvent in a fluorographic procedure involving 2,5-diphenyloxazole (PPO), providing a simple, sensitive, and efficient alternative method for radioactivity detection in polyacrylamide gels (Skinner & Griswold, 1983).
Chemical Reactivity and Spectroscopy
A comprehensive study on halogenated phenylacetic acids, including 2-(2-fluorophenyl)acetic acid, evaluated their reactivity, acidity, and vibrational spectra. This study is significant in understanding the chemical properties and spectroscopic behavior of these compounds (Srivastava et al., 2015).
Electrocatalytic Hydrogenation
Electrochemical hydrogenation of 2-(2-fluoro-4-biphenyl) propenoic acid, a compound structurally similar to 2-(2-fluoro-5-formylphenyl)acetic acid, was investigated. The process highlights the potential for electrocatalytic applications of fluoro-aryl acetic acids (Raju et al., 2002).
Solid-State Characterization in Pharmaceutical Development
The polymorphism of a pharmaceutical compound containing a fluoro-phenyl acetic acid moiety was studied using solid-state characterization methods, emphasizing the significance of these compounds in drug development (Katrincic et al., 2009).
Fries Rearrangement in Organic Synthesis
The Fries rearrangement of 2-fluorophenyl acetate, a related compound, was performed on a large scale, demonstrating the importance of fluoro-aryl acetic acids in organic synthesis and as building blocks in chemical industries (Yerande et al., 2014).
Propriétés
IUPAC Name |
2-(2-fluoro-5-formylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-8-2-1-6(5-11)3-7(8)4-9(12)13/h1-3,5H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRXQXSPQKWXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-{[(4-nitrophenoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6599934.png)





![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)
![methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B6599987.png)
![2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid](/img/structure/B6599995.png)
![2-[(4S)-5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl]-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide](/img/structure/B6600000.png)


